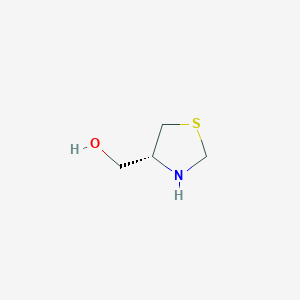
(R)-Thiazolidin-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Thiazolidin-4-ylmethanol is a chiral compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The (4R) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Thiazolidin-4-ylmethanol typically involves the cyclization of cysteine or its derivatives with aldehydes or ketones. One common method is the reaction of L-cysteine hydrochloride with formaldehyde under acidic conditions, leading to the formation of the thiazolidine ring. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(R)-Thiazolidin-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(R)-Thiazolidin-4-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-Thiazolidin-4-ylmethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The thiazolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicinal chemistry.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Known for its biological activity and use in drug development.
Uniqueness
(R)-Thiazolidin-4-ylmethanol is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it valuable in multiple research and industrial applications.
Properties
Molecular Formula |
C4H9NOS |
|---|---|
Molecular Weight |
119.19 g/mol |
IUPAC Name |
[(4R)-1,3-thiazolidin-4-yl]methanol |
InChI |
InChI=1S/C4H9NOS/c6-1-4-2-7-3-5-4/h4-6H,1-3H2/t4-/m1/s1 |
InChI Key |
PNWWDRJAZASPST-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@H](NCS1)CO |
Canonical SMILES |
C1C(NCS1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


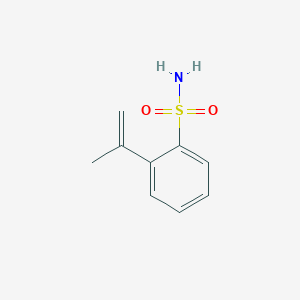
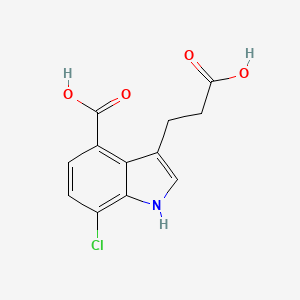
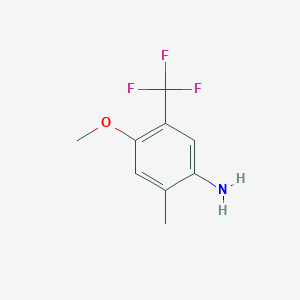
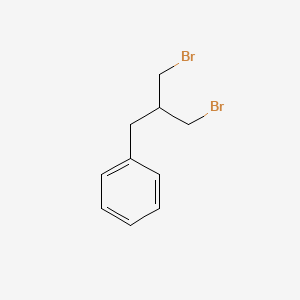
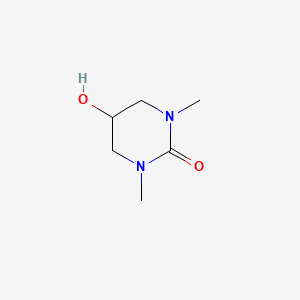
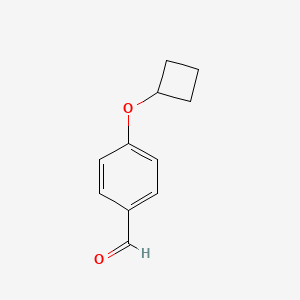
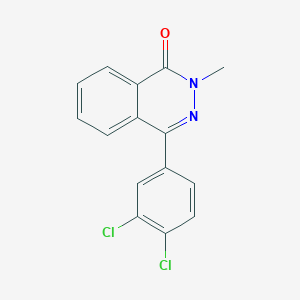

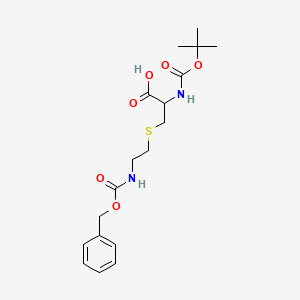

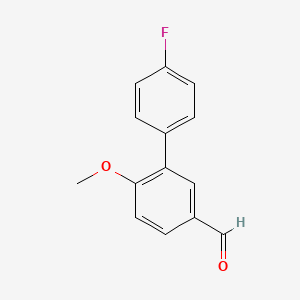
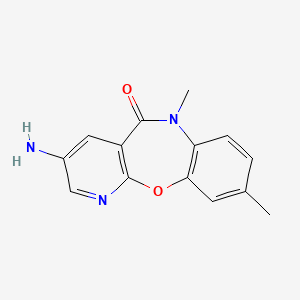
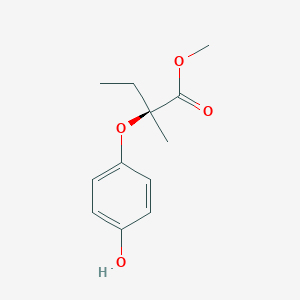
![Methyl [2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8720445.png)
